4-butyl-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
4-butyl-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by a benzamide core structure with a butyl group and a methylpiperidinyl group attached to it. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 4-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(1-methylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-butyl-N-(1-methylpiperidin-4-yl)benzamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-butyl-N-(1-methylpiperidin-4-yl)benzamide can be compared with other similar compounds such as:
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Similar structure but with a sulfanyl group.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzamide core.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-butyl-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-14-6-8-15(9-7-14)17(20)18-16-10-12-19(2)13-11-16/h6-9,16H,3-5,10-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGUILSJJLORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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